A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol
A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Introduction and Molecular Overview
2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is a fluorinated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 5-position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest for drug discovery and development professionals.
Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or therapeutic use. Spectroscopic techniques provide the definitive data required for this characterization. This guide details the predicted spectroscopic signature of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol using ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the expected data and the experimental designs for their acquisition.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for the indole ring system, extended to the ethanol substituent, are presented below.
Caption: Molecular structure and numbering scheme for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol, both ¹H and ¹³C NMR will provide critical structural information, with the fluorine atom introducing characteristic coupling patterns.
Rationale for Experimental Design
Choice of Solvent: The molecule contains a polar alcohol (-OH) and an indole N-H group, both capable of hydrogen bonding. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis.[1][2] Its high polarity ensures excellent sample solubility, and its ability to act as a hydrogen bond acceptor slows the chemical exchange of the -OH and N-H protons, allowing them to be observed as distinct, and often coupled, signals in the ¹H NMR spectrum.[1] Chloroform-d (CDCl₃) could also be used, but the labile protons might appear as very broad signals or not be observed at all.
Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons caused by both H-H and H-F couplings.
Standard Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[2][3]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Spectral width of 12-15 ppm, 30° pulse angle, relaxation delay (d1) of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 200-220 ppm, 30° pulse angle, relaxation delay (d1) of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing nature of the fluorine. Multiplicities are determined by spin-spin coupling to adjacent protons and the fluorine atom.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H1 (N-H) | 11.1 - 11.3 | br s | - | 1H |
| H4 | 7.35 - 7.45 | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0 | 1H |
| H7 | 7.25 - 7.35 | dd | J(H7-H6) ≈ 8.8, J(H7-F) ≈ 4.5 | 1H |
| H6 | 6.90 - 7.00 | ddd | J(H6-H7) ≈ 8.8, J(H6-H4) ≈ 2.5, J(H6-F) ≈ 9.5 | 1H |
| H3 | 6.15 - 6.25 | s | - | 1H |
| H10 (O-H) | 4.70 - 4.80 | t | J(H10-H9) ≈ 5.5 | 1H |
| H9 (-CH₂-O) | 3.65 - 3.75 | dt | J(H9-H8) ≈ 6.8, J(H9-H10) ≈ 5.5 | 2H |
| H8 (Ar-CH₂-) | 2.85 - 2.95 | t | J(H8-H9) ≈ 6.8 | 2H |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum is characterized by 10 distinct signals. The carbon directly attached to the fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the benzene ring will show smaller couplings to fluorine.
| Carbon Assignment | Predicted δ (ppm) | Coupling Constant(s) (J, Hz) |
| C5 | 156.0 - 159.0 | d, ¹JCF ≈ 235 |
| C2 | 139.0 - 142.0 | s |
| C7a | 133.0 - 135.0 | d, ⁴JCF ≈ 3 |
| C3a | 128.0 - 130.0 | d, ³JCF ≈ 10 |
| C7 | 112.5 - 114.5 | d, ³JCF ≈ 10 |
| C4 | 109.5 - 111.5 | d, ²JCF ≈ 25 |
| C6 | 105.0 - 107.0 | d, ²JCF ≈ 25 |
| C3 | 99.0 - 101.0 | s |
| C9 (-CH₂-O) | 60.0 - 62.0 | s |
| C8 (Ar-CH₂-) | 31.0 - 33.0 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Standard Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The resulting spectrum is usually displayed in terms of transmittance (%).
-
Predicted Key IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad | Indicative of hydrogen bonding. |
| N-H Stretch (Indole) | 3350 - 3450 | Medium, Sharp | Often appears as a sharp peak superimposed on the broad O-H band. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the ethanol side chain. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected. |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong | Characteristic of a primary alcohol. |
| C-F Stretch | 1180 - 1250 | Strong | A strong, characteristic band for an aryl fluoride.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) experiments can be used to deduce its structure by analyzing fragmentation patterns.
Rationale for Experimental Design
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.[5][6][7] It typically produces the protonated molecule [M+H]⁺ in positive ion mode, which minimizes initial fragmentation and clearly establishes the molecular weight. Electron Ionization (EI) could also be used but would likely cause more extensive fragmentation, potentially obscuring the molecular ion peak.
Standard Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid to aid protonation.[8]
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Ion Trap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the [M+H]⁺ signal.
-
For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Predicted Mass Spectrum
-
Molecular Formula: C₁₀H₁₀FNO
-
Exact Monoisotopic Mass: 179.0746 u
-
Predicted ESI-MS (Positive Mode):
-
[M+H]⁺: m/z 180.0824 (This would be the base peak in a full scan spectrum).
-
-
Predicted Key Fragment Ions (from MS/MS of m/z 180.0824):
-
m/z 162: Loss of H₂O ([M+H-18]⁺). A common loss from protonated alcohols.
-
m/z 149: Loss of CH₂OH ([M+H-31]⁺). Cleavage of the C8-C9 bond.
-
m/z 136: This key fragment corresponds to the 5-fluoro-1H-indole cation after cleavage of the entire ethanol side chain. This is a very common and diagnostic fragmentation for 2-substituted indoles.
-
Integrated Spectroscopic Workflow
The comprehensive characterization of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol follows a logical workflow, where each technique provides complementary information to build a complete structural picture.
Caption: Workflow for the complete spectroscopic characterization of the title compound.
Conclusion
The combination of NMR, IR, and MS provides a powerful and definitive toolkit for the structural verification of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol. The predicted data in this guide, derived from established chemical principles, serves as a robust benchmark for researchers working with this compound. The ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and the specific substitution pattern, with characteristic H-F and C-F couplings confirming the fluorine's position. IR spectroscopy will rapidly verify the presence of key hydroxyl and amine functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight with high precision, while MS/MS fragmentation patterns will corroborate the overall structure. Adherence to the outlined protocols will ensure the acquisition of high-quality, reproducible data essential for advancing research and development activities.
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